molecular formula C9H8ClF3 B6334564 3-Chloro-4-(trifluoromethyl)-o-xylene CAS No. 1207091-15-3

3-Chloro-4-(trifluoromethyl)-o-xylene

Cat. No. B6334564
CAS RN: 1207091-15-3
M. Wt: 208.61 g/mol
InChI Key: FJIHSVGMPJCMBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-(trifluoromethyl)-o-xylene (CFTX) is an organic compound belonging to the class of aromatic compounds. CFTX is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used in the synthesis of a range of fluorinated compounds. CFTX is a colorless liquid with a low boiling point and a low vapor pressure.

Mechanism of Action

3-Chloro-4-(trifluoromethyl)-o-xylene is a Lewis acid catalyst that is used in the synthesis of various fluorinated compounds. In the presence of 3-Chloro-4-(trifluoromethyl)-o-xylene, the trifluoromethyl chloride reacts with o-xylene to form 3-Chloro-4-(trifluoromethyl)-o-xylene. The reaction is believed to proceed through a series of steps, including the formation of an intermediate compound and the subsequent rearrangement of the intermediate compound to form the desired product.
Biochemical and Physiological Effects
3-Chloro-4-(trifluoromethyl)-o-xylene has been found to be non-toxic and non-irritating. It has not been found to have any adverse effects on the biochemical or physiological processes of the body.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Chloro-4-(trifluoromethyl)-o-xylene in laboratory experiments include its low boiling point and low vapor pressure, which make it easy to handle and store. It is also relatively inexpensive and can be easily synthesized from readily available starting materials. The main limitation of 3-Chloro-4-(trifluoromethyl)-o-xylene is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

In the future, 3-Chloro-4-(trifluoromethyl)-o-xylene could be used to synthesize a range of fluorinated compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. It could also be used in the study of its mechanism of action and its biochemical and physiological effects. Additionally, 3-Chloro-4-(trifluoromethyl)-o-xylene could be used to develop new catalysts and reagents for the synthesis of fluorinated compounds. Finally, 3-Chloro-4-(trifluoromethyl)-o-xylene could be used to develop new methods of synthesizing fluorinated compounds with improved yields and higher purity.

Synthesis Methods

The most common method of synthesizing 3-Chloro-4-(trifluoromethyl)-o-xylene is by the reaction of trifluoromethyl chloride with o-xylene in the presence of a Lewis acid catalyst. The reaction is carried out at a temperature of 80-90°C and a pressure of 1-2 atm. The reaction is usually complete within 1-2 hours.

Scientific Research Applications

3-Chloro-4-(trifluoromethyl)-o-xylene has been used in a number of scientific research applications, including the synthesis of novel fluorinated compounds and the study of its mechanism of action. 3-Chloro-4-(trifluoromethyl)-o-xylene has also been used in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals.

properties

IUPAC Name

3-chloro-1,2-dimethyl-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3/c1-5-3-4-7(9(11,12)13)8(10)6(5)2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIHSVGMPJCMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(F)(F)F)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3,4-dimethylbenzotrifluoride

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